molecular formula C8H9N3S3 B428988 2-(3-Azidothien-2-yl)-1,3-dithiane

2-(3-Azidothien-2-yl)-1,3-dithiane

Cat. No.: B428988
M. Wt: 243.4g/mol
InChI Key: AUOADECDKHJCTR-UHFFFAOYSA-N
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Description

2-(3-Azidothien-2-yl)-1,3-dithiane is a heterocyclic compound featuring a 1,3-dithiane core substituted with a 3-azidothien-2-yl group. The 1,3-dithiane moiety is a six-membered ring containing two sulfur atoms at positions 1 and 3, which confers unique electronic and steric properties.

Properties

Molecular Formula

C8H9N3S3

Molecular Weight

243.4g/mol

IUPAC Name

2-(3-azidothiophen-2-yl)-1,3-dithiane

InChI

InChI=1S/C8H9N3S3/c9-11-10-6-2-5-12-7(6)8-13-3-1-4-14-8/h2,5,8H,1,3-4H2

InChI Key

AUOADECDKHJCTR-UHFFFAOYSA-N

SMILES

C1CSC(SC1)C2=C(C=CS2)N=[N+]=[N-]

Canonical SMILES

C1CSC(SC1)C2=C(C=CS2)N=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing azide groups, such as 2-(3-Azidothien-2-yl)-1,3-dithiane, have shown promise in anticancer therapies. The azide group can facilitate click chemistry reactions, allowing for the development of targeted drug delivery systems. Studies have demonstrated that related dithiane derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Table 1: Anticancer Activity of Dithiane Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
This compoundMCF7TBD
Dithiane Derivative AHCT11615.72
Dithiane Derivative BHUH712.53

Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Compounds with similar thienyl and azide functionalities have been evaluated for their effectiveness against various bacterial strains. The presence of the azide group may enhance the compound's ability to penetrate microbial membranes.

Materials Science Applications

Synthesis of Functional Materials
The unique properties of 1,3-dithianes allow them to be used as intermediates in the synthesis of functional materials. For example, this compound can be utilized in the preparation of polymers or nanomaterials through click chemistry reactions. These materials can find applications in sensors, drug delivery systems, and other advanced technologies.

Case Studies

Case Study 1: Anticancer Efficacy Evaluation
In a study evaluating the anticancer efficacy of various dithiane derivatives, researchers found that compounds with azide functionalities exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-azide counterparts. The study employed standard MTT assays to determine cell viability and concluded that the azide group plays a crucial role in mediating these effects.

Case Study 2: Antimicrobial Testing
Another research effort focused on assessing the antimicrobial activity of thienyl-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound showed significant inhibitory effects on bacterial growth, suggesting a promising avenue for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The electronic and conformational properties of 1,3-dithiane derivatives are influenced by substituents. Key comparisons include:

Table 1: Structural and Conformational Properties

Compound Substituent Conformational Stability Key Observations
2-(3-Azidothien-2-yl)-1,3-dithiane 3-Azidothien-2-yl Likely influenced by azide-thiophene interaction Azide group may enhance reactivity or steric hindrance
2-(Naphthalen-2-yl)-1,3-dithiane Naphthalen-2-yl C–H of dithiane parallel to aromatic ring (NOE evidence) Stabilized by aromatic π-system interactions
2-tert-Butyl-1,3-dithiane tert-Butyl High steric bulk Alters ring puckering and reactivity
1,3-Oxathiane derivatives Oxygen and sulfur in ring Higher A values (equilibrium constants) vs. 1,3-dioxane/dithiane Enhanced axial preference due to O/S heteroatoms
  • Azide vs. Aromatic Substituents : The azide group in this compound may introduce distinct electronic effects compared to aromatic substituents (e.g., naphthalen-2-yl), which stabilize conformers via π-interactions .
  • Steric Effects : Bulky groups like tert-butyl significantly alter ring conformation and reactivity, whereas azide-thiophene substituents may combine steric and electronic modulation .

Table 3: Biodesulfurization Activity

Compound Sulfur Source for IGTS8? Carbon Source for IGTS8? Notes
1,3-Dithiane No No Inert in sulfur/carbon metabolism
2-Trimethylsilyl-1,3-dithiane No No Steric hindrance prevents utilization
1,3-Propanedithiol Yes Yes Effective sulfur and carbon source
This compound Likely no Likely no Predicted based on 1,3-dithiane analogs
  • This suggests structural specificity in microbial pathways .
  • Azide Group Impact: The azide substituent is unlikely to alter this inertness, as the 1,3-dithiane core itself is non-degradable by IGTS6.

Q & A

What are the common synthetic routes for preparing 2-(3-Azidothien-2-yl)-1,3-dithiane, and how do reaction conditions influence product yield?

Basic Research Focus
this compound can be synthesized via nucleophilic substitution or coupling reactions. A key strategy involves lithiation of 1,3-dithiane derivatives followed by reaction with electrophilic azide precursors, such as 3-azidothiophene derivatives. For example, lithiation of 1,3-dithiane with n-BuLi generates a nucleophilic intermediate, which reacts with 3-azidothien-2-yl halides to introduce the azide group .
Methodological Insight : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of lithiating agent) and temperature (−78°C to room temperature) to minimize side reactions like over-lithiation. Use anhydrous solvents (THF or Et₂O) to enhance reactivity. Yields typically range from 40–65%, with impurities arising from incomplete lithiation or azide decomposition .

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